molecular formula C16H21ClN4 B589926 Mepiprazole-d8 Dihydrochloride CAS No. 1323239-85-5

Mepiprazole-d8 Dihydrochloride

Cat. No.: B589926
CAS No.: 1323239-85-5
M. Wt: 312.871
InChI Key: DOTIMEKVTCOGED-UFBJYANTSA-N
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Description

Mepiprazole-d8 Dihydrochloride is a deuterated form of Mepiprazole, a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative that mediates a weak inhibitory action on the uptake of serotonin on hypothalamic neurons . This compound is primarily used in scientific research due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mepiprazole-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Mepiprazole molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mepiprazole-d8 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further research and development .

Scientific Research Applications

Mepiprazole-d8 Dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Mepiprazole-d8 Dihydrochloride acts as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. This mechanism is similar to that of its non-deuterated counterpart, Mepiprazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mepiprazole-d8 Dihydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific fields. The deuterium atoms also provide a distinct advantage in studying drug metabolism and pharmacokinetics compared to its non-deuterated counterparts .

Properties

CAS No.

1323239-85-5

Molecular Formula

C16H21ClN4

Molecular Weight

312.871

IUPAC Name

1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine

InChI

InChI=1S/C16H21ClN4/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16/h2-4,11-12H,5-10H2,1H3,(H,18,19)/i7D2,8D2,9D2,10D2

InChI Key

DOTIMEKVTCOGED-UFBJYANTSA-N

SMILES

CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl

Synonyms

1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine-d8 Hydrochloride;  _x000B_1-(m-Chlorophenyl)-4-[2-(5-methylpyrazol-3-yl)ethyl]piperazine-d8;  H 4007-d8;  Psigodal-d8;  Quiadon-d8; 

Origin of Product

United States

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